Ethyl 2-bromoacrylate
CAS No.: 5459-35-8
Cat. No.: VC1973618
Molecular Formula: C5H7BrO2
Molecular Weight: 179.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5459-35-8 |
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Molecular Formula | C5H7BrO2 |
Molecular Weight | 179.01 g/mol |
IUPAC Name | ethyl 2-bromoprop-2-enoate |
Standard InChI | InChI=1S/C5H7BrO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 |
Standard InChI Key | UCDOJQCUOURTPS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=C)Br |
Canonical SMILES | CCOC(=O)C(=C)Br |
Introduction
Physical and Chemical Properties
Ethyl 2-bromoacrylate (CAS No. 5459-35-8) is characterized by its distinctive chemical structure and physical properties. The compound features a vinyl group with bromine substitution at the α-position relative to the carboxyl group, providing unique reactive capabilities.
Basic Physical Properties
The physical properties of ethyl 2-bromoacrylate are summarized in the following table:
The compound is characterized by its moderate boiling point and slightly higher density compared to water, which influences its handling properties and applications in laboratory settings . When pure, the compound appears as a colorless liquid that may develop a pale yellow coloration upon storage or exposure to air . The structural formula illustrates a planar arrangement around the carbon-carbon double bond, with the bromine atom providing significant electronic and steric effects that influence its chemical reactivity .
Spectroscopic Data
Spectroscopic data is crucial for structural confirmation and purity assessment of ethyl 2-bromoacrylate.
Nuclear Magnetic Resonance (NMR) Data
The 1H NMR spectrum (500 MHz, CDCl3) shows the following characteristic signals:
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δ 1.39 (t, J = 7.0 Hz, 3H) - ethyl CH3 group
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δ 4.33 (q, J = 6.8 Hz, 2H) - ethyl CH2 group
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δ 6.23 (d, J = 1.9 Hz, 1H) - one of the vinylic protons
These distinct signals reflect the asymmetric environment of the protons within the molecule, particularly evidenced by the different chemical shifts of the two vinylic protons due to their proximity to the bromine atom . The coupling pattern between the vinylic protons (J = 1.5-1.9 Hz) indicates their geminal relationship, which is characteristic of α-substituted acrylates .
Infrared Spectroscopy
The IR spectrum of ethyl 2-bromoacrylate shows characteristic absorption bands associated with:
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C=O stretching at approximately 1730-1740 cm⁻¹
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C=C stretching around 1620-1640 cm⁻¹
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C-O stretching from the ester group at 1150-1250 cm⁻¹
These spectral features provide a distinctive fingerprint for identifying the compound and confirming its structural integrity . The IR spectrum is particularly useful for monitoring reactions involving ethyl 2-bromoacrylate, as changes in the characteristic bands can indicate transformation of functional groups .
Chemical Reactions
Ethyl 2-bromoacrylate participates in a diverse range of chemical transformations due to its multiple reactive sites.
Nucleophilic Substitution Reactions
The bromine atom in ethyl 2-bromoacrylate can readily undergo nucleophilic substitution reactions with various nucleophiles:
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With amines: Formation of β-amino esters
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With thiols: Formation of sulfides
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With carboxylates: Formation of diesters
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With cyanide: Formation of cyano esters
These substitution reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine atom, displacing bromide as a leaving group. The presence of the adjacent carbonyl group enhances the electrophilicity of this carbon, facilitating nucleophilic attack.
Polymerization Reactions
Ethyl 2-bromoacrylate can undergo radical polymerization to form homopolymers or copolymers with other vinyl monomers:
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Atom Transfer Radical Polymerization (ATRP): The compound can serve both as a monomer and as a macroinitiator in ATRP processes.
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Controlled Radical Branching Polymerization: The compound can act as a branching agent during the synthesis of hyperbranched polymers.
The presence of the bromine atom provides a reactive site for further functionalization of the resulting polymers, allowing for the synthesis of materials with tailored properties. Polymerization reactions typically require an initiator (such as AIBN or peroxides) and can be conducted in solution, suspension, or emulsion conditions depending on the desired polymer characteristics.
Michael Addition Reactions
The α,β-unsaturated ester moiety of ethyl 2-bromoacrylate can participate in Michael addition reactions with nucleophiles:
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Addition of carbon nucleophiles (malonates, enolates)
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Addition of nitrogen nucleophiles (amines, azides)
These reactions provide access to highly functionalized molecules that can serve as intermediates in the synthesis of complex structures . The presence of the bromine atom at the α-position increases the electrophilicity of the β-carbon, enhancing reactivity toward nucleophiles compared to simple acrylates.
Applications
Ethyl 2-bromoacrylate has found numerous applications in organic synthesis, polymer chemistry, and materials science.
Synthetic Organic Chemistry
In synthetic organic chemistry, ethyl 2-bromoacrylate serves as a versatile building block for:
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Synthesis of γ-hydroxy-α,β-acetylenic esters via reaction with aldehydes
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Preparation of substituted pyrroles, furans, and thiophenes
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Construction of lactones and lactams
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Synthesis of biologically active compounds including adenosine and uridine derivatives
The compound's versatility stems from the presence of three reactive sites: the bromine atom, the carbon-carbon double bond, and the ester functionality . This combination allows for sequential functionalization and the construction of complex molecular architectures through selective reactions at each site .
Polymer Science
In polymer science, ethyl 2-bromoacrylate is utilized for:
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Preparation of functional polymers with pendant bromine groups
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Synthesis of comb-like poly(methyl methacrylate) via ATRP
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Development of reactive polymeric materials for surface modification
The polymer applications exploit the compound's ability to copolymerize with other vinyl monomers while introducing reactive bromine functionalities into the polymer backbone or side chains. This allows for post-polymerization modifications and the design of stimuli-responsive materials.
Materials Science
In materials science, derivatives of ethyl 2-bromoacrylate contribute to:
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Development of biocompatible materials
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Creation of surface-active coatings
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Production of specialty adhesives
These applications leverage the compound's ability to form polymers with controlled architectures and functional properties . The resulting materials can be tailored to specific requirements by adjusting polymerization conditions and post-polymerization modifications.
Comparison with Related Compounds
Ethyl 2-bromoacrylate belongs to a family of halogenated acrylates, each with distinct properties and applications.
Comparison with Other Halogenated Acrylates
The comparison reveals that subtle structural differences significantly impact reactivity, physical properties, and applications . For instance, methyl 2-bromoacrylate typically exhibits higher reactivity in nucleophilic substitution reactions due to the reduced steric hindrance of the methyl group compared to the ethyl group . Ethyl 2-chloroacrylate, while structurally similar, shows lower reactivity in substitution reactions due to the stronger carbon-chlorine bond compared to the carbon-bromine bond.
Structure-Activity Relationships
Several structure-activity relationships have been identified:
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The nature of the halogen (Br vs. Cl) affects reactivity in substitution reactions
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The position of the halogen (vinyl vs. alkyl) determines the reaction pathway
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The size of the ester group influences steric hindrance and reaction rates
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The presence of additional functional groups modifies solubility and application profiles
These relationships guide the selection of specific halogenated acrylates for particular applications . For example, the bromine atom at the α-position in ethyl 2-bromoacrylate makes it particularly suitable for ATRP processes, while the bromine in the ethyl group of 2-bromoethyl acrylate is better suited for conventional free radical polymerization .
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